![molecular formula C5H11ClN2O B6269116 rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans CAS No. 1955556-77-0](/img/no-structure.png)

rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

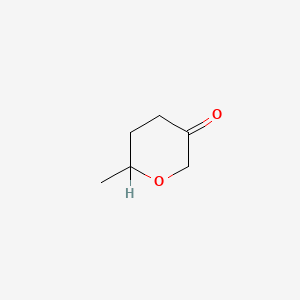

Rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans (rac-NAC) is a cyclic derivative of the amino acid alanine. It is a white powder that is soluble in water and has a molecular weight of 217.64 g/mol. Rac-NAC is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and is used in the treatment of inflammation and pain. Rac-NAC has been studied extensively and has been found to be effective in reducing inflammation and pain in laboratory animals.

Wirkmechanismus

Rac-NAC works by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. By blocking the activity of COX-2, Rac-NAC reduces the production of prostaglandins and thus reduces inflammation and pain.

Biochemical and Physiological Effects

Rac-NAC has been found to reduce inflammation and pain in laboratory animals. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in inflammation. In addition, Rac-NAC has been found to reduce the production of nitric oxide, which is a molecule involved in the regulation of blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

Rac-NAC is a potent inhibitor of COX-2 and is thus effective in reducing inflammation and pain in laboratory animals. However, it is important to note that the effects of Rac-NAC on humans are not yet known. In addition, Rac-NAC has been found to be toxic to certain cell types, which can limit its use in laboratory experiments.

Zukünftige Richtungen

Rac-NAC has potential for use in the treatment of a variety of conditions, including inflammation, pain, and cancer. Further research is needed to determine the safety and efficacy of Rac-NAC in humans. In addition, further research is needed to determine the optimal dose and route of administration of Rac-NAC. Finally, further research is needed to determine the mechanism of action of Rac-NAC in order to develop more effective and safer drugs.

Synthesemethoden

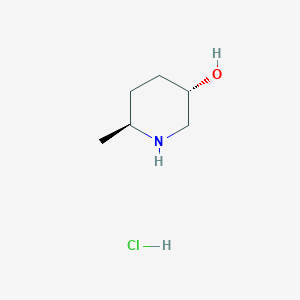

Rac-NAC can be synthesized by the reaction of 1-amino-2-chlorocyclopropane with acetic anhydride in the presence of sodium acetate. The reaction is carried out under anhydrous conditions at room temperature. After the reaction is complete, the product is isolated by precipitation with ethanol. The product can then be purified by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

Rac-NAC has been extensively studied in laboratory animals and has been found to be effective in reducing inflammation and pain. It has been used in the treatment of arthritis, inflammation of the gastrointestinal tract, and inflammation of the respiratory tract. Rac-NAC has also been studied in combination with other drugs to treat cancer and has been found to be effective in reducing the growth of certain types of tumors.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Ammonium chloride", "Sodium nitrite", "Sodium sulfite", "Sodium bicarbonate", "Acetic acid", "Acetic anhydride", "Ethanol", "Sodium borohydride", "Acetone", "Hydrogen chloride gas", "Sodium cyanoborohydride", "N,N-Dimethylformamide", "Triethylamine", "Chloroacetyl chloride", "Sodium chloride", "Water" ], "Reaction": [ "Cyclopropane carboxylic acid is reacted with methanol and sodium hydroxide to form methyl cyclopropane carboxylate.", "Methyl cyclopropane carboxylate is reacted with hydrochloric acid and ammonium chloride to form methyl cyclopropane carboxamide.", "Methyl cyclopropane carboxamide is reacted with sodium nitrite and sodium sulfite to form the diazonium salt.", "The diazonium salt is reacted with sodium bicarbonate to form the corresponding phenol.", "The phenol is reacted with acetic anhydride and ethanol to form the corresponding acetate.", "The acetate is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is reacted with acetone and hydrogen chloride gas to form the corresponding hydrochloride salt.", "The hydrochloride salt is reacted with sodium cyanoborohydride and N,N-dimethylformamide to form the corresponding amine.", "The amine is reacted with triethylamine and chloroacetyl chloride to form the corresponding acetyl chloride.", "The acetyl chloride is reacted with sodium chloride and water to form the final product, rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans." ] } | |

CAS-Nummer |

1955556-77-0 |

Molekularformel |

C5H11ClN2O |

Molekulargewicht |

150.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.